N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and a methylphenyl substituent, contributing to its potential biological activities. The compound is primarily investigated for its applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine can be classified as:
The synthesis of N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine typically involves several key steps:
For example, one synthetic route involves:
The molecular structure of N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine can be described as follows:
The compound features a pyrimidine ring system substituted at various positions:
| Property | Value |
|---|---|
| CAS Number | 917895-76-2 |
| InChI Key | DPJFQRYCYDSYMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example:
The mechanism of action for N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific biological targets:
Research indicates that the compound exhibits potential therapeutic effects, particularly in oncology .
N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is typically characterized by:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine has several applications in scientific research:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: